molecular formula C20H17ClN2O4 B5488525 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide

Cat. No.: B5488525
M. Wt: 384.8 g/mol
InChI Key: ZWYNJSBPDITZQB-MHWRWJLKSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide is a complex organic compound that features a benzodioxole ring, a chlorobenzamide moiety, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone, followed by further functionalization steps . The reaction conditions often involve the use of basic or acidic catalysts, such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-9-22-20(25)16(23-19(24)14-5-3-4-6-15(14)21)10-13-7-8-17-18(11-13)27-12-26-17/h2-8,10-11H,1,9,12H2,(H,22,25)(H,23,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNJSBPDITZQB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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